Amorolfine

Antifungal Susceptibility Onychomycosis Dermatophyte

Amorolfine (CAS 78613-35-1) is a synthetic phenyl-propyl morpholine derivative classified as a topical antifungal agent. Unlike azoles or allylamines, its unique chemical structure enables a dual mechanism of action, inhibiting two distinct fungal enzymes, Δ14-reductase and Δ7,8-isomerase, which are critical for ergosterol biosynthesis.

Molecular Formula C21H35NO
Molecular Weight 317.5 g/mol
CAS No. 78613-35-1
Cat. No. B1665469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmorolfine
CAS78613-35-1
Synonymsamorolfin hydrochloride
amorolfine
amorolfine hydrochloride
Locéryl
Loceryl
Locetar
Odenil
Ro 14-4767-002
Ro-14-4767-002
Molecular FormulaC21H35NO
Molecular Weight317.5 g/mol
Structural Identifiers
SMILESCCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C
InChIInChI=1S/C21H35NO/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22/h8-11,16-18H,7,12-15H2,1-6H3/t16?,17-,18+
InChIKeyMQHLMHIZUIDKOO-AYHJJNSGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amorolfine (CAS 78613-35-1) for Antifungal Research and Industrial Procurement: A Morpholine-Class Ergosterol Biosynthesis Inhibitor


Amorolfine (CAS 78613-35-1) is a synthetic phenyl-propyl morpholine derivative classified as a topical antifungal agent [1]. Unlike azoles or allylamines, its unique chemical structure enables a dual mechanism of action, inhibiting two distinct fungal enzymes, Δ14-reductase and Δ7,8-isomerase, which are critical for ergosterol biosynthesis [2]. This disruption depletes ergosterol and leads to the accumulation of ignosterol, resulting in altered membrane permeability and fungistatic/fungicidal effects primarily against dermatophytes and some yeasts [3]. It is commonly formulated as a 5% nail lacquer for treating onychomycosis and is distinguished by its broad in vitro spectrum against Trichophyton, Epidermophyton, and Microsporum species [4].

Why Amorolfine Cannot Be Readily Substituted with Other Topical Antifungals: Class-Specific Mechanism and Spectrum Limitations


Generic substitution between topical antifungals is scientifically unsound due to profound differences in their molecular targets and resultant spectrum of activity. While allylamines like terbinafine potently inhibit squalene epoxidase, and azoles like clotrimazole target lanosterol 14α-demethylase, amorolfine uniquely inhibits both Δ14-reductase and Δ7,8-isomerase, leading to a distinct accumulation of ignosterol and a different resistance profile [1]. This mechanistic divergence translates into quantifiable differences in minimum inhibitory concentrations (MICs) against key pathogens, such as a ~2-fold lower MIC for amorolfine against Trichophyton rubrum compared to clotrimazole [2], and a >10-fold higher activity against Malassezia furfur compared to bifonazole [3]. Furthermore, physicochemical properties governing nail penetration vary significantly, as evidenced by a 4.4-fold higher nail concentration achieved by a hydrosoluble ciclopirox formulation compared to a standard amorolfine lacquer in vivo [4], underscoring that even compounds with overlapping spectra cannot be interchanged without risking clinical failure or invalid experimental outcomes.

Quantitative Differential Evidence for Amorolfine (CAS 78613-35-1) Against Key Comparators


MIC90 Against Trichophyton rubrum: Amorolfine Demonstrates Superior Potency to Ciclopirox but Inferior to Terbinafine

In a study of 32 clinical isolates, the MIC90 of amorolfine against T. rubrum was 0.25 μg/mL, which was 2-fold lower (more potent) than that of ciclopirox (MIC90 = 0.5 μg/mL), but 8.3-fold higher (less potent) than that of terbinafine (MIC90 = 0.03 μg/mL) [1]. This places amorolfine's potency between these two commonly used topical agents, indicating a specific niche in susceptibility testing panels.

Antifungal Susceptibility Onychomycosis Dermatophyte

In Vitro Activity Against Fusarium solani: Amorolfine Exhibits the Highest Potency Among Tested Antifungals

When tested against 29 clinical isolates of Fusarium solani, a notoriously resistant onychomycosis pathogen, amorolfine demonstrated an MIC50 of 1.25 μg/mL, the lowest among all comparators [1]. This was significantly more potent than itraconazole (MIC50 ≥16 μg/mL), terbinafine (MIC50 ≥64 μg/mL), and ciclopirox (MIC50 = 16 μg/mL) [1].

Non-dermatophyte Mold Onychomycosis Fusarium

Nail-Minimum Fungicidal Concentration (Nail-MFC) in an Onychomycosis Model: Amorolfine Requires Half the Concentration of Ciclopiroxolamine for Fungicidal Activity

In an in vitro onychomycosis model designed to mimic nail infection, the geometric mean Nail-MFC of amorolfine against seven T. rubrum strains was 12.28 μg/mL, which was approximately half the concentration required for ciclopiroxolamine (24.13 μg/mL) [1]. This difference was statistically significant (P < 0.001) [1]. Bifonazole was unable to kill T. rubrum in this model [1].

Fungicidal Activity Nail Model Trichophyton rubrum

Keratin-Impregnated MIC (MICK) Against Dermatophytes: Amorolfine Outperforms Clotrimazole by 16-Fold

Using a fluorometric assay with keratin particles to better simulate the nail environment, the MICK of amorolfine for T. mentagrophytes was 2.0 μg/mL, compared to 32 μg/mL for clotrimazole [1]. For T. rubrum, the MICK of amorolfine was 4.0 μg/mL versus 64 μg/mL for clotrimazole [1]. This represents a 16-fold superiority for amorolfine in both species [1].

Keratin Binding Antidermatophytic Activity Topical Formulation

Penetration Multiples Over MIC90: Amorolfine Achieves Higher Effective Concentration Ratios in Deep Nail Layers Than Terbinafine

Using MALDI-FTICR imaging of mycotic human toenails, the ratio of drug concentration in the deep nail layer to the MIC90 against T. rubrum was significantly higher for amorolfine than for terbinafine, despite similar overall distribution profiles [1]. This indicates a greater pharmacodynamic advantage for amorolfine in the nail bed [1].

Nail Pharmacokinetics MALDI-FTICR Imaging Onychomycosis

Mycological Cure Rate in Toenail Onychomycosis: Amorolfine 5% Nail Lacquer Achieves 60-75% Cure in Randomized Controlled Trials

Across several randomized controlled trials, amorolfine 5% nail lacquer applied once weekly for 6 months has demonstrated a mycological cure rate (negative microscopy and culture) of 60-75% for toenail onychomycosis [1]. Complete cure rates (mycological cure plus clinical resolution) 3 months post-treatment were 38-46% [1].

Clinical Efficacy Randomized Controlled Trial Mycological Cure

Optimal Research and Industrial Application Scenarios for Amorolfine (CAS 78613-35-1) Based on Quantitative Evidence


Standardization of Antifungal Susceptibility Testing for Non-Dermatophyte Molds

Given its uniquely low MIC50 (1.25 μg/mL) against Fusarium solani compared to itraconazole (≥16 μg/mL) and terbinafine (≥64 μg/mL) [1], amorolfine is an ideal positive control and reference standard for laboratories developing or validating susceptibility assays for non-dermatophyte onychomycosis pathogens. Its well-defined potency provides a reliable benchmark for assessing assay performance against resistant molds.

Development and Benchmarking of Keratin-Binding Topical Formulations

Amorolfine's 16-fold lower MICK compared to clotrimazole in keratin-rich environments [2] makes it a superior reference compound for studying drug-keratin interactions and for screening novel formulations intended for nail or skin delivery. Researchers can use amorolfine as a high-activity comparator to quantify the keratin-binding penalty of new chemical entities.

Pharmacokinetic Modeling and Nail Penetration Studies Using Advanced Imaging

The recent application of MALDI-FTICR imaging to demonstrate amorolfine's superior effective concentration ratio in deep nail layers compared to terbinafine [3] positions amorolfine as a key compound for validating mass spectrometry imaging protocols in nail tissue. It serves as a benchmark for assessing the spatial distribution and pharmacodynamic advantage of topical agents.

Positive Control in Clinical Trials for Novel Topical Onychomycosis Therapies

With a well-documented mycological cure rate of 60-75% from multiple randomized controlled trials [4], amorolfine 5% nail lacquer provides a consistent, evidence-based active comparator for clinical studies evaluating new topical treatments. Procurement of high-purity amorolfine is essential for manufacturing reference formulations used in these trials.

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